Lingshuiol

CAS No.:

Cat. No.: VC1854794

Molecular Formula: C69H122O25

Molecular Weight: 1351.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C69H122O25 |

|---|---|

| Molecular Weight | 1351.7 g/mol |

| IUPAC Name | (7E,14E,30E)-33-[6-[6-[6-[(3E)-1,2-dihydroxyhexadeca-3,15-dienyl]-4,5-dihydroxyoxan-2-yl]-1,5,6-trihydroxy-4-methylidenehexyl]-3,4-dihydroxyoxan-2-yl]-1,2,11,18,19,22,23,24,25,26,28,32,33-tridecahydroxy-16,21,30-trimethyltritriaconta-7,14,30-trien-9-one |

| Standard InChI | InChI=1S/C69H122O25/c1-6-7-8-9-10-11-12-13-14-15-16-21-28-49(76)61(86)68-64(89)55(82)38-57(94-68)65(90)58(83)42(4)29-30-48(75)56-37-54(81)63(88)69(93-56)62(87)52(79)33-41(3)31-47(74)36-53(80)60(85)67(92)66(91)59(84)43(5)34-51(78)50(77)32-40(2)24-22-23-26-45(72)35-44(71)25-19-17-18-20-27-46(73)39-70/h6,19,21-22,24-25,28,33,40,43,45-70,72-92H,1,4,7-18,20,23,26-27,29-32,34-39H2,2-3,5H3/b24-22+,25-19+,28-21+,41-33+ |

| Standard InChI Key | PHKNQVDTMGQQNM-VWEWLMPGSA-N |

| Isomeric SMILES | CC(CC(C(CC(C)C(C(C(C(C(CC(C/C(=C/C(C(C1C(C(CC(O1)C(CCC(=C)C(C(C2CC(C(C(O2)C(C(/C=C/CCCCCCCCCCC=C)O)O)O)O)O)O)O)O)O)O)O)/C)O)O)O)O)O)O)O)O)/C=C/CCC(CC(=O)/C=C/CCCCC(CO)O)O |

| Canonical SMILES | CC(CC(C(CC(C)C(C(C(C(C(CC(CC(=CC(C(C1C(C(CC(O1)C(CCC(=C)C(C(C2CC(C(C(O2)C(C(C=CCCCCCCCCCCC=C)O)O)O)O)O)O)O)O)O)O)O)C)O)O)O)O)O)O)O)O)C=CCCC(CC(=O)C=CCCCCC(CO)O)O |

Introduction

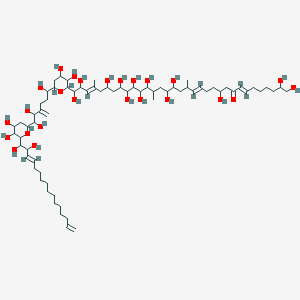

Chemical Structure and Properties

Molecular Characteristics

Lingshuiol (C69H122O25) is a complex polyhydroxy compound with a linear carbon-chain structure. The molecule possesses a molecular weight of 1351.7 g/mol and contains multiple functional groups that contribute to its unique chemical properties . The structure features multiple hydroxyl groups along its carbon backbone, which likely contribute to its biological activities and physicochemical properties.

Structural Elucidation

The structural elucidation of lingshuiol was accomplished through extensive analysis of two-dimensional nuclear magnetic resonance (2D NMR) spectral data . This comprehensive analytical approach allowed researchers to determine the complex arrangement of functional groups and stereochemistry within the molecule. The complete IUPAC name for lingshuiol is (7E,14E,30E)-33-[6-[6-[6-[(3E)-1,2-dihydroxyhexadeca-3,15-dienyl]-4,5-dihydroxyoxan-2-yl]-1,5,6-trihydroxy-4-methylidenehexyl]-3,4-dihydroxyoxan-2-yl]-1,2,11,18,19,22,23,24,25,26,28,32,33-tridecahydroxy-16,21,30-trimethyltritriaconta-7,14,30-trien-9-one . This complex nomenclature reflects the intricate molecular architecture of lingshuiol.

Chemical Identifiers

Several chemical identifiers have been assigned to lingshuiol to facilitate its cataloging and reference in chemical databases. These identifiers include:

| Identifier Type | Value |

|---|---|

| PubChem CID | 11818870 |

| InChIKey | PHKNQVDTMGQQNM-VWEWLMPGSA-N |

| ChEMBL ID | CHEMBL267989 |

| Metabolomics Workbench ID | 180790 |

Source and Isolation

Natural Source

Lingshuiol was isolated from a cultured marine dinoflagellate belonging to the genus Amphidinium sp. . Dinoflagellates are unicellular marine organisms known for producing diverse bioactive compounds, many of which have shown potential pharmacological applications. The isolation of lingshuiol from this source highlights the importance of marine organisms as reservoirs of novel bioactive compounds with potential therapeutic value.

Analytical Identification

Recent advancements in analytical techniques have facilitated the identification and quantification of lingshuiol and related compounds. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the discovery and identification of amphidinols, including lingshuiol-related compounds . These analytical approaches enable researchers to detect and characterize these complex molecules with high sensitivity and specificity.

Biological Activities

Cytotoxicity Profile

Lingshuiol has demonstrated powerful cytotoxic activity against multiple cell lines. In particular, it shows remarkable potency against A-549 (human lung carcinoma) and HL-60 (human promyelocytic leukemia) cells with IC50 values of 0.21 and 0.23 microM, respectively . These low IC50 values indicate the high potency of lingshuiol as a cytotoxic agent, suggesting potential applications in cancer research and treatment.

In comparative studies with other marine polyhydroxy compounds, lingshuiol has demonstrated significant cytotoxicity against primary rat hepatocytes with an IC50 value of 0.21 microM . This cytotoxic activity was notably more potent than that observed for amphidinol 2 (AM2), which exhibited an IC50 value of 6.4 microM against the same cell line . The table below summarizes the comparative cytotoxicity data:

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| Lingshuiol | A-549 (lung carcinoma) | 0.21 |

| Lingshuiol | HL-60 (leukemia) | 0.23 |

| Lingshuiol | Primary rat hepatocytes | 0.21 |

| Amphidinol 2 (AM2) | Primary rat hepatocytes | 6.4 |

These data highlight the exceptional cytotoxic potency of lingshuiol compared to related compounds, making it a molecule of significant interest for further investigation in the context of anticancer drug discovery .

Analytical Methods for Detection and Identification

Mass Spectrometry Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the identification and quantification of lingshuiol and related amphidinols. Recent research has developed LC-MS/MS methods specifically for the discovery and characterization of these compounds . These analytical approaches enable researchers to detect lingshuiol with high sensitivity and specificity.

Mass spectrometry data for lingshuiol-related compounds provide valuable information about their molecular structure and fragmentation patterns. The table below presents mass spectrometry data for a lingshuiol analog (LS-A) and related compounds:

| Toxin | m/z Observed | Elemental Composition | Calculated Exact Mass [Da] | ±Da | ±ppm |

|---|---|---|---|---|---|

| LS-A | 1295.7481 | C66H112Na+O23 | 1295.7487 | 0.0006 | 0.463 |

| N1 | 1267.7164 | C64H108Na+O23 | 1267.7174 | 0.0010 | 0.789 |

| N2 | 1429.7694 | C70H118Na+O28 | 1429.7702 | 0.0008 | 0.560 |

| N3 | 1457.8007 | C72H122Na+O28 | 1457.8015 | 0.0008 | 0.549 |

This high-resolution mass spectrometry data demonstrates the precision with which these complex molecules can be identified, with deviations typically less than 1 ppm from the calculated exact masses .

Structural Relationships with Similar Compounds

Comparison with Amphidinols

Lingshuiol belongs to a family of polyhydroxy compounds that includes amphidinols, which are also produced by marine dinoflagellates. These compounds share structural similarities, including long carbon chains with multiple hydroxyl groups, but differ in specific structural features that influence their biological activities . Comparative studies between lingshuiol and amphidinol 2 (AM2) have revealed significant differences in their cytotoxic potencies and membrane-permeabilizing activities, with lingshuiol demonstrating superior activity in both aspects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume